(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
Description
(S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral amino acid derivative featuring a biphenyl moiety at the third carbon of the propanoic acid backbone and an aminomethyl group at the second carbon. The (S)-configuration at the chiral center is critical for its stereospecific interactions, particularly in biological systems. This compound is structurally related to phenylalanine analogs but distinguished by the biphenyl group, which enhances aromatic stacking interactions and hydrophobic binding in molecular recognition processes.
The Boc-protected form serves as a synthetic intermediate, with the deprotected aminomethyl group likely enhancing reactivity in downstream applications such as peptide synthesis or enzyme inhibition studies.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
XYUQCAZFWBCAKG-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
The most common preparation method involves a multi-step organic synthesis process starting from appropriate biphenyl precursors and amino acid backbones. The general synthetic route includes:
Step 1: Biphenyl Derivative Formation
The synthesis often begins with the preparation of the biphenyl intermediate, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, phenylboronic acid and aryl halides (e.g., chlorobenzonitrile) are reacted in the presence of palladium acetate and potassium fluoride in tetrahydrofuran (THF) under inert atmosphere to yield biphenyl derivatives with high yields (up to 89%).Step 2: Introduction of Aminomethyl and Propanoic Acid Backbone
Subsequent steps involve the construction of the aminomethyl group and the propanoic acid framework. This is commonly achieved by functional group transformations such as reductive amination or nucleophilic substitution on appropriately protected intermediates, followed by hydrolysis to yield the free acid.Step 3: Asymmetric Hydrogenation for Stereocontrol
The chiral (S)-configuration is introduced or preserved via asymmetric hydrogenation of lactam-enamide intermediates or chiral resolution techniques. Asymmetric hydrogenation uses chiral catalysts to selectively produce the (S)-enantiomer, ensuring high enantiomeric purity essential for biological activity.Step 4: Deprotection and Purification
Protective groups such as Boc (tert-butyloxycarbonyl) on the amino group are removed under acidic conditions. The final compound is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%.
Chemo-Enzymatic Synthesis Routes
Alternative preparation methods involve chemo-enzymatic approaches using protease enzymes to catalyze stereoselective transformations. These methods exploit enzyme specificity to obtain the (S)-enantiomer with high selectivity and mild reaction conditions. Aldehyde activators may be used to improve regioselectivity, especially for biphenyl-substituted substrates. However, regioselectivity can vary depending on the biphenyl substitution pattern.
Analytical Validation and Yield Data
| Preparation Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki coupling for biphenyl | Pd(OAc)2, KF, THF, room temperature, inert atmosphere | 89 | High yield, mild conditions |
| Asymmetric hydrogenation | Chiral catalyst, hydrogen gas, controlled temperature | 40-60 | Enantioselective, key for (S)-configuration |
| Hydrolysis and deprotection | Acidic conditions (e.g., TFA), room temperature | >95 purity | Removal of Boc group, purification by HPLC |
| Chemo-enzymatic synthesis | Protease enzymes, aldehyde activators, aqueous media | Variable | Mild conditions, high stereoselectivity possible |
Chemical Reaction Analysis Relevant to Preparation
- Oxidation: The biphenyl moiety can be subjected to oxidation using agents like potassium permanganate, but this is generally avoided during synthesis to preserve the aromatic system.
- Reduction: Hydrogenation steps are critical for stereoselective reduction of intermediates, often catalyzed by palladium complexes.
- Substitution: Nucleophilic substitution reactions target the aminomethyl group for further functionalization or protection/deprotection during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents / Catalysts | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed cross-coupling + asymmetric hydrogenation | Pd(OAc)2, chiral hydrogenation catalyst, KF, THF | High yield, stereoselective, scalable | Multi-step, requires inert atmosphere |
| Chemo-enzymatic synthesis | Protease enzymes, aldehyde activators | Mild conditions, high stereoselectivity | Variable regioselectivity, enzyme cost |
| Direct chemical synthesis (non-enantioselective) | Various organic reagents | Simpler setup | Low stereoselectivity, requires resolution |
This detailed analysis consolidates the current knowledge on the preparation of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, highlighting the importance of stereochemical control and advanced catalytic methods to achieve high purity and yield suitable for research and industrial applications.
Chemical Reactions Analysis
(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
- Structure : Differs in biphenyl substitution (4-yl vs. 3-yl) and stereochemistry (R vs. S configuration).
- The R-configuration may reduce compatibility with L-amino acid-binding enzymes compared to the S-form .
- Applications : Used in peptide engineering for its enhanced rigidity and resistance to proteolysis .
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
- Structure: Features a chlorine atom at the 3'-position of the biphenyl ring and an ethoxy-oxo propyl amino side chain.
- Properties : The chlorine substituent enhances lipophilicity, while the ester group may serve as a prodrug moiety. Molecular weight: 375.85 g/mol .
- Applications : Investigated as a protease inhibitor (e.g., EOS-61103) due to its stereospecific side chain .
Functional Group and Backbone Modifications
3-([1,1'-Biphenyl]-2-yl)propanoic acid
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]
- Structure: Replaces the biphenyl group with a pyridinyl-pyrimidinyl system and introduces a cyanoethenyl moiety.
- Properties : The conjugated system enables π-π stacking and fluorescence properties.
- Applications : Explored in anticancer drug design for targeting nucleotide-binding proteins .
Comparative Data Table
Key Differentiators
Stereochemistry: The S-configuration of the target compound aligns with natural L-amino acid-binding enzymes, unlike the R-enantiomer .
Substituent Position : The 3-biphenylyl group offers distinct spatial orientation compared to 2- or 4-substituted analogs, influencing binding pocket compatibility .
Functional Groups: The aminomethyl group enhances nucleophilicity for covalent bonding, unlike ester or phosphonate derivatives .
Biological Activity
(S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, also known as (S)-2-amino-3-biphenyl-3-yl-propionic acid, is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₅NO₂
- CAS Number : 164172-96-7
- Molecular Weight : 241.29 g/mol
- IUPAC Name : (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid
- Purity : 95%
Biological Activity Overview
The biological activities of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid have been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its interactions with biological pathways.
- Cell Proliferation Inhibition : Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human colorectal carcinoma (HCT116) and human lung adenocarcinoma (A549) cells.
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways. This mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .
- Anti-Angiogenic Activity : It has been suggested that (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid may disrupt vascular endothelial growth factor (VEGF) signaling, thereby inhibiting angiogenesis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid on various human cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Apoptosis induction |
| A549 | 9.8 | Mitochondrial pathway activation |
| HeLa | 15.0 | Caspase activation |
| Bel7402 | 10.5 | VEGF signaling disruption |
Table 1: Cytotoxic effects of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid on human cancer cell lines.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The compound's pharmacokinetic properties were also evaluated, showing favorable absorption and minimal toxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, and what yields are typically achieved?
- Methodological Answer : Synthesis often involves traditional organic methods or enzymatic approaches. For structurally analogous compounds, such as (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid, organic synthesis starting from ester precursors achieved a 40% yield. Key steps include hydrolysis and purification via recrystallization, with characterization by HPLC (retention time: 2.02 min) and NMR spectroscopy . Chemo-enzymatic routes using protease enzymes and aldehyde activators (e.g., for biphenyl-4-yl analogs) suggest adaptability for this compound, though regioselectivity may vary with the biphenyl substitution pattern .
Q. How is the enantiomeric purity of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid validated?
- Methodological Answer : Chiral HPLC is the primary method, with retention times compared to standards (e.g., 2.02 min for the S-enantiomer in related compounds). Complementary techniques like optical rotation measurements and 1H-NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) confirm stereochemical integrity. For example, distinct 1H-NMR splitting patterns in biphenyl derivatives resolve enantiomeric excess .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm and aminomethyl CH2 at δ 3.1–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., 241.29 g/mol for analogs) .
- HPLC : Assesses purity (>95% by area normalization) and monitors reaction progress .
Advanced Research Questions
Q. What catalytic strategies improve regioselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Ruthenium-catalyzed C-H arylation with directing groups (e.g., isoindolinones) enables site-selective biphenyl functionalization. For example, demonstrates C-H activation at the 3-position of biphenyl systems using isoindolinone directing groups, achieving >80% regioselectivity. Optimizing metal-ligand complexes (e.g., Ru(II) with p-cymene) and reaction solvents (e.g., DMF at 120°C) enhances efficiency .
Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- X-ray crystallography : Provides absolute configuration data for comparison with DFT-predicted structures .
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., biphenyl protons) .
- Database cross-referencing : NIST spectral libraries validate experimental NMR shifts against known analogs .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Analog synthesis : Modify the aminomethyl group (e.g., alkylation, acylation) or biphenyl substituents (e.g., halogenation) .
- In vitro assays : Test analogs for receptor binding (e.g., APJ receptor for Apelin-13 mimetics) or enzyme inhibition (e.g., HPLC-based activity screens) .
- Molecular docking : Correlate steric/electronic features (e.g., biphenyl dihedral angles) with bioactivity using software like AutoDock .
Q. How are impurities and by-products controlled during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
